3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride
Description
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a synthetic small molecule characterized by an acetanilide backbone substituted with chloro, ethoxy, and diethylamino ethoxy groups. The diethylamino ethoxy moiety is a common feature in bioactive compounds, often contributing to membrane permeability and receptor interactions .
Properties
CAS No. |
101651-58-5 |
|---|---|
Molecular Formula |
C16H26Cl2N2O3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-(4-acetamido-2-chloro-6-ethoxyphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H |
InChI Key |
LUDQWVMGYLTUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=C(C=C(C=C1Cl)NC(=O)C)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline Intermediate
React a 3-chloro-4-hydroxy-5-ethoxyaniline precursor with 2-(diethylamino)ethyl chloride or bromide in the presence of a base such as sodium carbonate or potassium carbonate.
Use a polar aprotic solvent like dimethylformamide or N-methyl-2-pyrrolidone.
Maintain the reaction temperature between 50°C and 80°C for 3–6 hours.
Upon completion, cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Acylation to Form the Ethoxyacetanilide
Dissolve the intermediate amine in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Slowly add ethyl chloroacetate or an equivalent acyl chloride at 0–5°C, maintaining stirring.
Allow the reaction to proceed at room temperature for 2–4 hours.
Quench the reaction by adding water and adjust the pH to acidic (pH 4–5) using dilute hydrochloric acid.
Extract the product into the organic phase, wash, dry, and concentrate.
Formation of Hydrochloride Salt
Dissolve the crude product in an appropriate solvent such as isopropanol.
Bubble dry hydrogen chloride gas or add a solution of hydrochloric acid to form the hydrochloride salt.
Precipitate the salt by cooling or addition of an anti-solvent such as methyl cyclohexane.
Filter, wash with cold anti-solvent, and dry under vacuum.
Purification and Characterization
The final compound is purified by recrystallization from suitable solvents (e.g., ethyl acetate/methyl cyclohexane mixtures).
Drying is performed under reduced pressure or by lyophilization.
Characterization includes melting point determination (typically 135–145°C), elemental analysis, and spectroscopic methods (NMR, IR, MS).
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Etherification | 3-chloro-4-hydroxy-5-ethoxyaniline + diethylaminoethyl halide + base | Dimethylformamide or N-methyl-2-pyrrolidone | 50–80 | 3–6 | Polar aprotic solvent enhances substitution |
| Acylation | Intermediate amine + ethyl chloroacetate or acyl chloride | Ethyl acetate or dichloromethane | 0–25 | 2–4 | Slow addition at low temperature to control reaction |
| Hydrochloride salt formation | Crude product + HCl gas or aqueous HCl | Isopropanol | Room temperature | 1–2 | Precipitation by cooling or anti-solvent addition |
| Purification | Recrystallization | Ethyl acetate/methyl cyclohexane | Ambient | Variable | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives of the original compound.
Scientific Research Applications
Local Anesthetic Properties
Research indicates that 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride exhibits local anesthetic effects. In studies involving rodent models, the compound demonstrated significant analgesic properties, with an LD50 value of approximately 101 mg/kg when administered intravenously . This suggests potential utility in pain management therapies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A comparative study showed that derivatives of this compound exhibited enhanced activity compared to traditional antibiotics, indicating its potential as a new class of antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The dual role of certain metabolites in oxidative stress modulation is critical, as it can either exacerbate or alleviate cellular damage depending on concentration and environmental conditions . This positions the compound as a candidate for further exploration in neuropharmacology.
Potential in Cancer Therapy
The compound's ability to modulate signaling pathways involved in cancer cell proliferation has been investigated. Preliminary findings suggest it may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting angiogenesis. Case studies involving animal models have shown promising results, warranting further clinical investigation.
Toxicity Profile
The toxicity profile of this compound is critical for its application in clinical settings. Acute toxicity studies reveal that while the compound has anesthetic properties, it also poses risks at higher doses, necessitating careful dose management .
Safety Assessments
Long-term safety assessments are essential for any potential therapeutic use. Studies have indicated that chronic exposure may lead to peripheral nerve damage; thus, ongoing research is needed to fully understand the implications of long-term use .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Amiodarone Hydrochloride (C₂₅H₂₉I₂NO₃·HCl)
Structural Similarities :
- Both compounds share the diethylamino ethoxy group, critical for lipophilicity and cellular uptake .
- Halogen substituents: Amiodarone has 3,5-diiodo groups, while the target compound features 3-chloro and 5-ethoxy groups.
Key Differences :
- Core Structure: Amiodarone uses a benzofuranyl ketone core, whereas the target compound employs an acetanilide backbone.
- Halogen Effects : Iodine in amiodarone increases molecular weight (681.77 g/mol) and lipophilicity, contributing to a long half-life (~58 days). Chlorine in the target compound reduces molecular weight and may enhance aqueous solubility .
Pharmacological Implications :
Amiodarone’s iodine atoms facilitate accumulation in fatty tissues, prolonging its action but increasing toxicity risks (e.g., pulmonary fibrosis). The target compound’s chloro and ethoxy groups may reduce such risks while retaining affinity for ion channels .
Amiodarone Impurities (Desethylamiodarone and Monoiodo Analogs)
Desethylamiodarone Hydrochloride (C₂₃H₂₅I₂NO₃·HCl):
- Impact : Lower lipophilicity and faster clearance compared to amiodarone.
Monoiodo Impurity (C₂₅H₂₉INO₃·HCl):
Methanone Derivatives with Trifluoromethyl Groups
Example: 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride (C₁₀H₁₃F₃NO₂·HCl) :
- Structural Contrast: A trifluoromethyl group provides strong electron-withdrawing effects, enhancing metabolic stability but reducing basicity compared to the diethylamino ethoxy group.
- Relevance : Highlights how substitution patterns (e.g., ethoxy vs. methoxyethoxy) fine-tune pharmacokinetic properties.
Data Table: Comparative Analysis
Research Findings and Implications
- Diethylamino Ethoxy Group: Critical for membrane penetration and target engagement across analogs .
- Halogen Effects : Chloro substitution in the target compound may mitigate iodine-related toxicity while retaining sufficient lipophilicity for tissue penetration .
Biological Activity
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride, also known by its CAS number 101651-58-5, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C16H25ClN2O3
- Molecular Weight : 365.34 g/mol
- Chemical Structure : The compound features a chloro-substituted acetanilide backbone with diethylamino and ethoxy functional groups.
Research indicates that compounds similar to this compound possess local anesthetic properties. The mechanism of action is believed to involve the blockade of sodium channels in neuronal membranes, which inhibits action potentials and results in local anesthesia .
Local Anesthetic Activity
The compound has been evaluated for its local anesthetic effects. In studies involving rodent models, it exhibited significant anesthetic properties with an LD50 value of 101 mg/kg when administered intravenously .
Toxicity Profile
The acute toxicity data suggests that the compound can cause peripheral nerve and sensation effects, consistent with its function as a local anesthetic. Long-term toxicity and safety profiles remain less well-documented, necessitating further investigation into chronic exposure effects and potential side effects .
Case Studies and Research Findings
- Case Study on Local Anesthesia :
- Comparative Analysis :
- Pharmacokinetics :
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride, and what purification techniques are recommended?
- Answer : The compound is synthesized via sequential acetylation, chlorination, and amine coupling. A similar acetanilide derivative was prepared by reacting benzoyl chloride with β-diethylaminoethylamine under anhydrous chloroform, followed by HCl salt formation in absolute alcohol . Purification involves recrystallization (absolute alcohol/ether) and column chromatography (chloroform/methanol gradients) to remove impurities, as validated in protocols for structurally related compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and NMR (¹H/¹³C in DMSO-d6) to confirm functional groups. Mass spectrometry (ESI-MS) can verify molecular weight, as demonstrated in analytical workflows for similar amine-containing pharmaceuticals .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Adhere to institutional chemical hygiene plans, including fume hood use, nitrile gloves, and lab coats. Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal, following guidelines for halogenated amines .
Advanced Research Questions
Q. How can reaction yields be optimized during the diethylaminoethoxy coupling step?
- Answer : Optimize stoichiometry (1:1.2 molar ratio of chloro-intermediate to diethylaminoethanol) and employ coupling agents like EDC/NHS to activate carboxyl groups, enhancing amine binding efficiency . Kinetic studies suggest maintaining temperatures at 0–5°C during coupling minimizes side reactions . In-situ FTIR or TLC (silica gel 60 F254 plates) tracks progress, with post-reaction extraction in dichloromethane improving isolate purity .
Q. What methodologies are effective for analyzing degradation pathways under varying pH conditions?
- Answer : Conduct accelerated stability studies (25–40°C, pH 1–13) with HPLC-MS monitoring. For acidic conditions (pH <3), hydrolysis of the ethoxy group is predominant, while alkaline conditions (pH >10) promote acetanilide cleavage. Degradation products can be identified via high-resolution MS and compared to synthetic standards .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can this be systematically tested?
- Answer : Replace the chloro group with fluorine or bromine via electrophilic substitution and compare receptor binding (e.g., SPR assays using TFGAs). For example, anti-IL-6 nanobody interaction studies using gold arrays demonstrated structure-activity relationships for similar compounds . Computational docking (AutoDock Vina) can predict binding affinities prior to synthesis .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Answer : Standardize solubility testing (e.g., shake-flask method in PBS pH 7.4, 25°C) and validate via UV-Vis spectroscopy. Conflicting data often arise from polymorphic forms; XRD analysis can identify crystalline vs. amorphous states .
Methodological Notes
- Synthesis Optimization : Anhydrous conditions and inert atmospheres (N2/Ar) are critical for amine stability .
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm structure, especially for novel derivatives .
- Safety Compliance : Refer to CRDC 2020 guidelines (RDF2050112) for reactor design and hazard mitigation in chemical engineering workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
